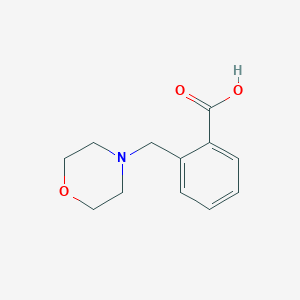
Isoprunetin
説明
Isoprunetin is a type of isoflavone . It has been found in various plants and has shown moderate antibacterial activities .
Synthesis Analysis
Isoprunetin has been found to be produced by Streptomyces variabilis, an endophytic actinomycete residing in the Vietnamese medicinal plant Litsea cubeba (Lour.) Pers .
Molecular Structure Analysis
The molecular weight of Isoprunetin is 284.26 g/mol . It contains a total of 35 bonds, including 23 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .
Chemical Reactions Analysis
科学的研究の応用
Phytochemistry
5-O-Methylgenistein is an O-methylated isoflavone . It can be found in various plants such as Ormosia excelsa, a tropical legume , and Genista tenera . In Genista tenera, it is found alongside other isoflavones and flavones .
Traditional Medicine
In traditional Chinese medicine, 5-O-Methylgenistein is found in the stems of Millettia nitida var. hirsutissima, a vine indigenous to the Jiang Xi province of China . The decoction of the stem, known as Ji-Xue-Teng, has been used for thousands of years to promote blood circulation or relieve stasis .
Pain and Numbness Relief
Ji-Xue-Teng, which contains 5-O-Methylgenistein, has been used to treat pain or numbness of the wrists, knees, or other joints .
Menstrual Irregularities
The same decoction has also been used to battle irregular menstruation .
Structural Elucidation
5-O-Methylgenistein is used in the field of mass spectrometry for the structural elucidation of flavonoids . It serves as a reference compound in the identification of unknown flavonoid glycosides in complex samples .
Pharmaceutical Research
The isolation and structural determination of 5-O-Methylgenistein and other isoflavonoid glycosides from Millettia nitida var. hirsutissima open up possibilities for further pharmaceutical research .
Safety and Hazards
特性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSINCDVRUMTOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196598 | |
| Record name | Isoprunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Methylgenistein | |
CAS RN |
4569-98-6 | |
| Record name | Isoprunetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoprunetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4569-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-O-METHYLGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2UG76ML8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main biological activities reported for isoprunetin?
A1: Isoprunetin has demonstrated interesting biological activities, particularly related to its estrogenic and anti-estrogenic properties. Studies have shown that it can inhibit estradiol-induced transcriptional activity in a yeast-based estrogen receptor assay []. Furthermore, isoprunetin, along with other compounds, exhibited inhibitory effects against lipopolysaccharide-induced interleukin-6 release in RAW264.7 macrophages, highlighting its potential anti-inflammatory properties [].
Q2: How does isoprunetin interact with the estrogen receptor?
A2: While the exact mechanism is not fully elucidated within these papers, isoprunetin, like other flavonoids, is thought to exert its estrogenic and anti-estrogenic effects by interacting with estrogen receptors (ERs). It can act as an agonist or antagonist depending on the cell type, receptor subtype, and concentration [, ]. In some instances, isoprunetin demonstrated low binding affinity for estrogen receptors, suggesting a potential for weaker interaction compared to stronger binders like genistein [].
Q3: What is the molecular formula and weight of isoprunetin?
A3: Isoprunetin has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol.
Q4: What analytical techniques have been used to identify and quantify isoprunetin in plant extracts?
A5: A combination of techniques has been employed to isolate, identify and characterize isoprunetin. These include solvent extraction, chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) [, ], and spectroscopic techniques such as UV, IR, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) [, , , , ].
Q5: Have any computational studies been performed on isoprunetin?
A6: While the provided research doesn't directly involve computational studies on isoprunetin, a study on Cleome amblyocarpa utilized molecular docking to assess the binding affinities of various isolated compounds, including structurally related flavonoids, with the COVID-19 main protease []. This approach could potentially be extended to explore isoprunetin's interactions with relevant biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



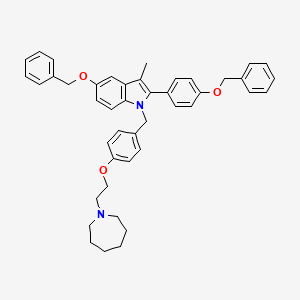

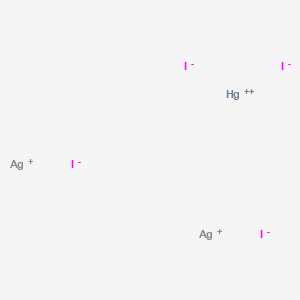
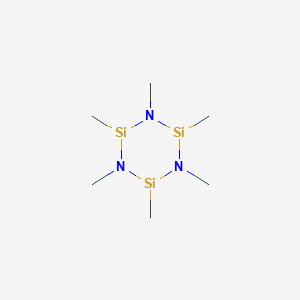




![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
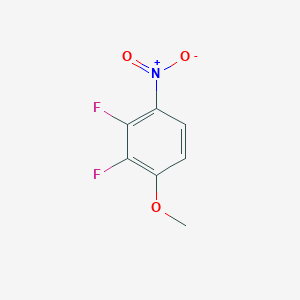
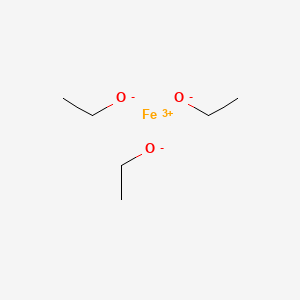
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1588531.png)

